molecular formula C6H7K5O21S5 B568151 D-Mannopyranose pentasulfate potassium salt CAS No. 111757-61-0

D-Mannopyranose pentasulfate potassium salt

Cat. No.: B568151
CAS No.: 111757-61-0
M. Wt: 770.893
InChI Key: PWKOEMUICVNKKC-ROGCYDKWSA-I
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannopyranose pentasulfate potassium salt typically involves the sulfation of D-mannopyranose. The process includes the reaction of D-mannopyranose with sulfur trioxide-pyridine complex in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

D-Mannopyranose pentasulfate potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, pyridine, and various solvents like DMF and DMSO. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions are various sulfate derivatives of D-mannopyranose, which can be further utilized in different research applications.

Scientific Research Applications

D-Mannopyranose pentasulfate potassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other complex molecules.

    Biology: It is studied for its role in cellular processes and interactions.

    Medicine: Its anti-inflammatory and anticoagulant properties make it a candidate for drug development.

    Industry: It is used in the production of various biochemical products

Mechanism of Action

The mechanism of action of D-Mannopyranose pentasulfate potassium salt involves its interaction with various molecular targets. It binds to fibroblast growth factors (FGFs) and other heparin-binding growth factors, inhibiting their activity. This interaction prevents the growth of certain cancer cells and reduces inflammation and coagulation .

Comparison with Similar Compounds

Similar Compounds

    Pentosan polysulfate: Another sulfated polysaccharide with similar anticoagulant properties.

    Heparin: A well-known anticoagulant used in medical settings.

    Chondroitin sulfate: Used in the treatment of osteoarthritis.

Uniqueness

D-Mannopyranose pentasulfate potassium salt is unique due to its specific structure and the presence of multiple sulfate groups, which enhance its binding affinity to growth factors and its overall biological activity.

Biological Activity

D-Mannopyranose pentasulfate potassium salt, a synthetic carbohydrate derivative, has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This compound is characterized by five sulfate groups attached to the D-mannopyranose backbone, enhancing its interaction with various biological molecules. Its molecular formula is C6H7K5O21S5C_6H_7K_5O_{21}S_5, and it is recognized by the CAS number 111757-61-0. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The exact mechanism of action of this compound remains partially understood. However, several key interactions have been identified:

  • Antiviral Activity : Studies have shown that this compound exhibits antiviral properties against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) by potentially interfering with viral entry or replication processes.
  • Anticoagulant Properties : Similar to heparin, it inhibits thrombin and factor Xa in the coagulation cascade, suggesting its use as an anticoagulant agent.
  • Anti-inflammatory Effects : The compound modulates cellular signaling pathways involved in inflammation, indicating potential applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntiviralInhibition of HSV-1 and HIV replication
AnticoagulantInhibition of thrombin and factor Xa
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antiviral Efficacy : A study demonstrated that this compound significantly reduced viral titers in cell cultures infected with HSV-1. The mechanism was hypothesized to involve the compound's ability to bind to viral glycoproteins, thereby blocking their interaction with host cell receptors.
  • Anticoagulation Studies : In a comparative study with heparin, this compound exhibited similar anticoagulant effects in vitro, effectively prolonging clotting times in plasma assays. This suggests its potential as a safer alternative to traditional anticoagulants.
  • Inflammation Modulation : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, highlighting its therapeutic potential in managing chronic inflammatory conditions.

Interaction with Biological Molecules

This compound interacts with various biomolecules, including proteins and glycosaminoglycans. Its ability to bind growth factors and cytokines suggests a role in modulating cellular responses during inflammation and tissue repair processes. Notably, it enhances the bioavailability of certain drugs by altering their pharmacokinetics through competitive binding mechanisms.

Comparative Analysis with Other Compounds

This compound shares similarities with other sulfated carbohydrates but possesses unique characteristics that enhance its biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
D-Glucosamine sulfateSulfated derivative of D-glucosaminePrimarily used for joint health
HeparinHighly sulfated glycosaminoglycanStrong anticoagulant properties
Mannose pentasulfate pentapotassium saltSimilar sulfation patternDifferent sugar backbone (mannose vs mannopyranose)
Chondroitin sulfateSulfated glycosaminoglycan derived from cartilageUsed mainly for osteoarthritis treatment

Properties

IUPAC Name

pentapotassium;[(2R,3R,4S,5S)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5+,6?;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKOEMUICVNKKC-ROGCYDKWSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7K5O21S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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